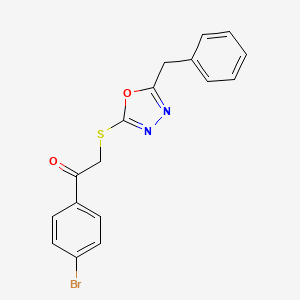

![molecular formula C21H22ClN3O4 B2620905 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide CAS No. 941998-36-3](/img/structure/B2620905.png)

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

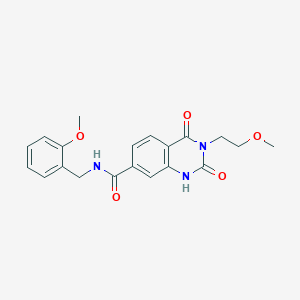

Piribedil, also known as 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine, is a clinically used peripheral and cerebral vasodilator . It is a dopamine receptor agonist and can be used alone or in combination with levodopa to treat Parkinson’s disease . It can also improve certain symptoms caused by cognitive impairment in the elderly, such as decreased attention and memory, dizziness, and intermittent claudication caused by stage 2 peripheral arterial occlusive disease .

Molecular Structure Analysis

The molecular formula of Piribedil is C16H18N4O2 .Physical and Chemical Properties Analysis

The molecular weight of Piribedil is 298.34 .Applications De Recherche Scientifique

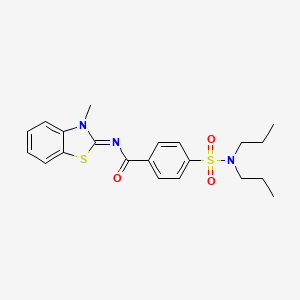

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

A study by Shibuya et al. (2018) identified a compound (K-604) as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This suggests potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

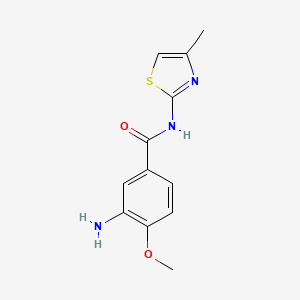

Antimicrobial Activity

Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with antimicrobial properties, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as Candida species. This indicates potential for developing antimicrobial agents based on the core structure (Temiz-Arpacı et al., 2005).

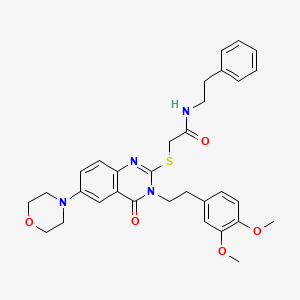

Bradycardic Agents

Liang et al. (2010) reported the synthesis and evaluation of benzazepin-2-ones with a piperazine moiety as bradycardic agents. This suggests applications in cardiovascular drug development, highlighting the versatility of piperazine-containing compounds in medicinal chemistry (Liang et al., 2010).

Antimicrobial and Anticancer Activities

Patel and Park (2015) developed piperazine-based 2-benzothiazolylimino-4-thiazolidinones with promising antimicrobial and anticancer activities, showcasing the therapeutic potential of such compounds in addressing infectious diseases and cancer (Patel & Park, 2015).

Mécanisme D'action

Target of action

Compounds with a piperazine ring and a benzodioxole group, like “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide”, often interact with various receptors in the body, particularly those in the central nervous system. These could include dopamine, serotonin, or norepinephrine receptors .

Mode of action

The compound might bind to these receptors and modulate their activity, leading to changes in the transmission of nerve signals. The exact nature of this interaction (whether it enhances or inhibits the receptor’s function) would depend on the specific structure of the compound and the receptor it targets .

Biochemical pathways

The compound’s interaction with its targets could affect various biochemical pathways. For example, if it modulates dopamine receptors, it could influence the dopaminergic pathway and alter mood, motivation, and reward-related behaviors .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure. For instance, the presence of the piperazine ring might influence its solubility and absorption, while the benzodioxole group could affect its metabolic stability .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. This could range from changes in neuronal firing patterns to alterations in gene expression .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes or transport proteins in the body might affect the compound’s bioavailability and activity .

Propriétés

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYAWKQOEGRUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620826.png)

![4-{Acetyl[(4-chlorophenyl)sulfonyl]amino}-2-bromo-1-naphthyl acetate](/img/structure/B2620827.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)